Acetaldehyde;formaldehyde
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Overview
Description
Acetaldehyde: (IUPAC name: ethanal) and formaldehyde (IUPAC name: methanal) are two of the simplest and most important aldehydes in organic chemistry. Acetaldehyde has the chemical formula CH₃CHO, while formaldehyde has the formula CH₂O. Both compounds are colorless gases at room temperature and have a pungent odor. They are widely used in various industrial processes and are also naturally occurring in the environment.
Preparation Methods
Acetaldehyde
Oxidation of Ethanol: Ethanol is oxidized in the presence of acidified potassium dichromate (K₂Cr₂O₇) or alkaline potassium permanganate (KMnO₄) to produce acetaldehyde.
Catalytic Dehydrogenation of Ethanol: Ethanol undergoes dehydrogenation in the presence of a copper catalyst at 573 K to yield acetaldehyde.
Wacker Process: Ethene is oxidized using a palladium chloride (PdCl₂) and copper chloride (CuCl₂) catalyst system to produce acetaldehyde.
Hydration of Acetylene: Acetylene reacts with water in the presence of a mercury catalyst to form acetaldehyde.
Formaldehyde
Oxidation of Methanol: Methanol is oxidized in the presence of a silver or copper catalyst at 300-400°C to produce formaldehyde.
FORMOX Process: Methanol is directly oxidized using metal oxide catalysts to produce formaldehyde.
Laboratory Synthesis: Formaldehyde can be prepared by the oxidation of methyl alcohol using platinized asbestos or copper lattice heated to 300°C.
Chemical Reactions Analysis
Acetaldehyde
Addition Reactions: Acetaldehyde undergoes addition reactions with alcohols to form hemiacetals and acetals.
Polymerization: Acetaldehyde can polymerize to form paraldehyde and metaldehyde.
Formaldehyde
Oxidation: Formaldehyde can be oxidized to formic acid using oxidizing agents like potassium permanganate.
Reduction: Formaldehyde can be reduced to methanol using reducing agents like sodium borohydride.
Condensation Reactions: Formaldehyde reacts with ammonia to form hexamethylenetetramine, and with phenol to form phenol-formaldehyde resins.
Polymerization: Formaldehyde can polymerize to form paraformaldehyde and trioxane.
Scientific Research Applications
Acetaldehyde
Chemical Industry: Used as a precursor in the synthesis of acetic acid, butanol, and various other chemicals.
Biological Research: Studied for its role in alcohol metabolism and its effects on the central nervous system.
Medical Research: Investigated for its potential role in cancer development due to its DNA-damaging properties.
Formaldehyde
Chemical Industry: Used in the production of resins, plastics, and adhesives.
Biological Research: Utilized in the fixation of biological tissues and as a disinfectant.
Medical Research: Studied for its carcinogenic properties and its effects on human health.
Mechanism of Action
Acetaldehyde
Acetaldehyde exerts its effects primarily through its reactivity with cellular macromolecules. It can form adducts with DNA and proteins, leading to cellular damage and mutagenesis . In the central nervous system, acetaldehyde is believed to contribute to the reinforcing effects of alcohol by modulating dopamine pathways .
Formaldehyde
Formaldehyde exerts its effects through its high reactivity with nucleophilic groups in proteins and nucleic acids. It can cause cross-linking of proteins and DNA, leading to cellular dysfunction and apoptosis . Formaldehyde is also known to induce oxidative stress and inflammation .
Comparison with Similar Compounds
Acetaldehyde
Formaldehyde: Both are simple aldehydes, but formaldehyde is more reactive due to its smaller size and higher electrophilicity.
Propionaldehyde: Similar in structure but has an additional carbon atom, making it less volatile and less reactive than acetaldehyde.
Formaldehyde
Properties
CAS No. |
68442-60-4 |
---|---|
Molecular Formula |
C3H6O2 |
Molecular Weight |
74.08 g/mol |
IUPAC Name |
acetaldehyde;formaldehyde |
InChI |
InChI=1S/C2H4O.CH2O/c1-2-3;1-2/h2H,1H3;1H2 |
InChI Key |
KNNPTLFTAWALOI-UHFFFAOYSA-N |
Canonical SMILES |
CC=O.C=O |
Related CAS |
27342-38-7 |
Origin of Product |
United States |
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